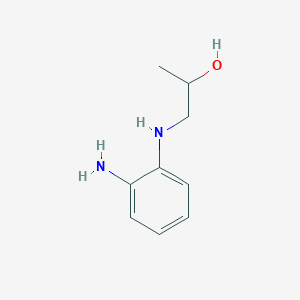

1-(2-Aminoanilino)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

63346-84-9 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(2-aminoanilino)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,7,11-12H,6,10H2,1H3 |

InChI Key |

KTWWHIHDINCLMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=CC=C1N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 2 Aminoanilino Propan 2 Ol

Stereoselective Synthesis of Enantiomeric Forms of 1-(2-Aminoanilino)propan-2-ol

Achieving high enantiomeric purity is critical when synthesizing chiral molecules for pharmaceutical or catalytic applications. ut.ac.ir The biological activity of such compounds often resides in a single enantiomer. ut.ac.ir Stereoselective methods are broadly categorized into those using chiral starting materials and those employing chiral catalysts or auxiliaries to control the formation of new stereocenters. scribd.comnih.gov

The chiral pool strategy utilizes abundant, naturally occurring enantiopure compounds, such as amino acids or sugars, as starting materials. wikipedia.orgtcichemicals.com This approach leverages a pre-existing stereocenter, which is preserved throughout the reaction sequence to produce a chiral target molecule. wikipedia.orgbccollegeasansol.ac.in

A plausible chiral pool synthesis for (S)-1-(2-Aminoanilino)propan-2-ol could commence from the natural amino acid (S)-alanine. The synthetic sequence would involve the transformation of functional groups to build the desired structure. A general, hypothetical pathway could involve:

Reduction of Carboxylic Acid: The carboxylic acid moiety of (S)-alanine is reduced to a primary alcohol to form (S)-alaninol ((S)-2-aminopropan-1-ol).

Functional Group Interconversion: The primary alcohol of (S)-alaninol is converted into a good leaving group, such as a tosylate.

Nucleophilic Substitution: The resulting tosylate undergoes nucleophilic substitution by o-phenylenediamine (B120857) (1,2-diaminobenzene). This step would likely require careful control of reaction conditions to favor mono-N-alkylation over dialkylation.

This strategy effectively transfers the chirality of the starting amino acid to the final 1,2-amino alcohol product. scribd.combccollegeasansol.ac.in

Asymmetric catalysis is a powerful method for creating chiral compounds from prochiral or racemic precursors, often with high efficiency and enantioselectivity. uclm.es This is achieved using a chiral catalyst that directs the reaction to preferentially form one enantiomer. uclm.es For the synthesis of chiral 1,2-amino alcohols, key catalytic methods include asymmetric hydrogenation and asymmetric aminolysis of epoxides. thieme-connect.comacs.org

A prominent route is the catalytic asymmetric ring-opening of propylene (B89431) oxide with 2-aminoaniline. This reaction can be catalyzed by chiral Lewis acid complexes. The catalyst coordinates to the epoxide, activating it for nucleophilic attack by the amine and directing the approach of the nucleophile to one of the two electrophilic carbons, thereby establishing the stereocenter.

Another approach is the asymmetric transfer hydrogenation of a precursor α-aminoketone. acs.orgnih.gov This involves the reduction of the ketone group to a secondary alcohol using a chiral ruthenium or iridium catalyst and a hydrogen source like 2-propanol or formic acid. acs.orgnih.gov This method is highly effective for producing a variety of chiral 1,2-amino alcohols with excellent enantioselectivities. acs.orgnih.gov

Table 1: Representative Catalytic Systems for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

| Catalytic Method | Catalyst Type | Precursors | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | α-Amino Ketones | >99% | nih.gov |

| Asymmetric Hydrogenation | Chiral Spiro Iridium Catalyst | α-Amino Ketones | up to 99.9% | thieme-connect.com |

| Asymmetric Aminolysis | Chiral Chromium(III) Complex | Epoxide, Amine | 96% | karger.com |

Novel Synthetic Routes to this compound and its Analogs

Modern synthetic chemistry emphasizes the development of novel routes that improve efficiency, reduce step counts, and are more environmentally benign.

One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.govnih.gov

A potential one-pot strategy for this compound could involve a domino or cascade reaction. dicp.ac.cn For example, the reaction could start with the ring-opening of propylene oxide by an aniline (B41778) derivative, followed by a subsequent transformation in the same pot. dicp.ac.cn A plausible route involves the reaction between 2-nitroaniline (B44862) and propylene oxide, catalyzed by a Lewis acid, to form 1-(2-nitroanilino)propan-2-ol. Without isolation, a reducing agent and catalyst (e.g., Pd/C and H₂) could be introduced to the same reactor to reduce the nitro group to an amine, yielding the final product. nih.govrsc.org

The "borrowing hydrogen" (or hydrogen autotransfer) methodology is another advanced one-pot strategy. dicp.ac.cnrsc.org In a related context, this strategy allows for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. rug.nl This process is atom-economical as it produces only water as a byproduct. rsc.org

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. imist.majetir.org Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents. acs.org

In the context of synthesizing this compound, several green approaches can be applied:

Atom Economy: Designing syntheses to maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org For instance, the direct addition of 2-aminoaniline to propylene oxide has a 100% theoretical atom economy.

Safer Solvents and Conditions: The use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces environmental impact. mdpi.commdpi.com Yttrium(III) chloride has been shown to catalyze the aminolysis of epoxides efficiently at room temperature and under solvent-free conditions. mdpi.com

Catalysis: Using catalytic reagents is superior to using stoichiometric ones, as it reduces waste. acs.org The use of metal nanoparticles or reusable catalysts for the reduction of a nitro-precursor aligns with this principle. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. jetir.orgacs.org Microwave-assisted synthesis can also be a green alternative, often leading to shorter reaction times and higher yields. rasayanjournal.co.in

Table 2: Application of Green Chemistry Principles to Amino Alcohol Synthesis

| Green Principle | Conventional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Reagents | Stoichiometric base | Catalytic Lewis acid (e.g., YCl₃) | Reduced waste, milder conditions | acs.orgmdpi.com |

| Solvents | Dichloromethane, Pyridine | Water, Ethanol, or solvent-free | Reduced toxicity and pollution | imist.mamdpi.commdpi.com |

| Energy | High-temperature reflux | Room temperature or microwave irradiation | Lower energy consumption, faster reaction | mdpi.comrasayanjournal.co.in |

| Process | Multi-step with isolation | One-pot synthesis | Fewer workup steps, less solvent waste | nih.govrasayanjournal.co.in |

Kinetic and Thermodynamic Studies of Reaction Pathways to this compound

Understanding the kinetics and thermodynamics of a reaction is crucial for process optimization and scaling. The synthesis of this compound via the ring-opening of propylene oxide by 2-aminoaniline serves as a good model for such analysis.

Thermodynamics: The reaction is generally thermodynamically favorable. The primary driving force is the release of significant ring strain from the three-membered epoxide ring. This enthalpic gain typically outweighs any unfavorable entropic changes, resulting in a negative Gibbs free energy change for the reaction.

Kinetics: The reaction rate is influenced by several factors:

Nucleophilicity: The rate depends on the nucleophilicity of the amine. Electron-donating groups on the aniline ring would increase nucleophilicity and accelerate the reaction, while electron-withdrawing groups would decrease it.

Steric Hindrance: The reaction follows an SN2 mechanism, where the amine attacks one of the epoxide's carbon atoms. mdpi.com The attack preferentially occurs at the less sterically hindered carbon (the terminal carbon of propylene oxide), leading to the propan-2-ol regioisomer.

Catalysis: The reaction is often slow without a catalyst. Lewis acid catalysts (e.g., YCl₃) or Brønsted acids can accelerate the reaction by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. mdpi.com

Table 3: Qualitative Kinetic Factors in the Aminolysis of Propylene Oxide

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Catalyst | Addition of a Lewis acid catalyst significantly increases the rate. | Activation of the epoxide ring towards nucleophilic attack. | mdpi.com |

| Amine Substituents | Electron-donating groups on the aniline increase the rate. | Enhances the nucleophilicity of the attacking amine. | mdpi.com |

| Temperature | Increasing the temperature generally increases the rate. | Provides sufficient activation energy for the reaction to proceed. | vulcanchem.com |

| Solvent | Polar, protic solvents can facilitate the reaction. | Solvation can stabilize the transition state. | jetir.org |

Mechanistic Elucidation of Key Bond-Forming Reactions in this compound Synthesis

The synthesis of this compound fundamentally involves the formation of a key carbon-nitrogen (C-N) bond. This bond unites the o-phenylenediamine moiety with the propan-2-ol backbone. The most prevalent and atom-economical strategy to construct this linkage is through the nucleophilic ring-opening of an epoxide, specifically propylene oxide, by o-phenylenediamine. The mechanism of this reaction is a cornerstone of β-amino alcohol synthesis and is subject to nuanced control by catalysts and reaction conditions. rroij.com

The reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile and the epoxide serves as the electrophile. The inherent strain of the three-membered epoxide ring makes it susceptible to cleavage by nucleophiles. researchgate.net In the absence of a catalyst, the reaction can proceed, but often requires elevated temperatures and may result in a mixture of products. The introduction of a catalyst, typically a Lewis acid, significantly accelerates the reaction by coordinating to the epoxide's oxygen atom. This coordination polarizes the carbon-oxygen bonds, enhancing the electrophilicity of the ring carbons and making them more vulnerable to nucleophilic attack.

A critical aspect of this transformation is regioselectivity. Propylene oxide is an unsymmetrical epoxide, presenting two distinct sites for nucleophilic attack: the primary carbon (C1) and the secondary carbon (C2). Similarly, o-phenylenediamine has two equivalent primary amino groups that can act as nucleophiles. The structure of the final product, this compound, indicates that the nucleophilic attack occurs from one of the amino groups of o-phenylenediamine onto the less sterically hindered primary carbon (C1) of the propylene oxide ring. This is consistent with the general principles of SN2-type reactions, where the nucleophile preferentially attacks the less substituted carbon. rroij.com The reaction is generally anti-stereoselective. rroij.com

The mechanistic pathway can be outlined as follows:

Activation of the Epoxide (Catalyzed Pathway): A Lewis acid catalyst (e.g., Sc(OTf)₃, Al(OTf)₃, ZrCl₄) coordinates to the oxygen atom of the propylene oxide ring. rroij.comresearchgate.netacs.org This activation step makes the epoxide a more potent electrophile.

Nucleophilic Attack: An amino group from o-phenylenediamine performs a backside attack on one of the epoxide carbons. For the synthesis of this compound, this attack occurs at the C1 position. This is a concerted step where the C-N bond forms as the C-O bond of the epoxide begins to break. doubtnut.com

Ring-Opening and Proton Transfer: The C-O bond fully cleaves, relieving the ring strain and forming an alkoxide intermediate. A subsequent proton transfer step, typically involving the solvent or another amine molecule, neutralizes the alkoxide to yield the final hydroxyl group and regenerates the catalyst.

The choice of catalyst can have a profound impact on both the rate and the regioselectivity of the reaction. Various metal-based catalysts have been investigated for the aminolysis of epoxides, demonstrating high efficiency and control over the reaction outcome.

Interactive Data Table: Catalytic Systems for Ring-Opening of Epoxides with Amines

This table summarizes various catalytic systems reported for the efficient ring-opening of epoxides by amines, a reaction central to the synthesis of β-amino alcohols like this compound.

| Catalyst System | Amine Nucleophile | Epoxide Substrate | Key Findings & Mechanistic Notes |

| Cationic aluminum salen complex | Aniline | Various trans-epoxides | Catalyst-controlled regioselectivity, blocking nucleophilic attack at one epoxy carbon through ligand and counter-anion effects. rsc.org |

| Zirconium (IV) chloride (ZrCl₄) | Anilines | Various epoxides | Efficiently catalyzes nucleophilic opening of epoxide rings to produce β-amino alcohols. rroij.com |

| Vanadium (III) chloride (VCl₃) | Aromatic amines | Various epoxides | Promotes highly regioselective and completely anti-stereoselective cleavage of epoxides at room temperature. rroij.com |

| Scandium triflate (Sc(OTf)₃) with chiral bipyridine ligand | Aromatic amines | meso-Epoxides | Enables asymmetric ring-opening in water, affording high yields and excellent enantioselectivities. acs.org |

| Copper(I) with 1,2-diamine ligand | Amides (Ullmann-Goldberg Reaction) | Aryl Iodides | While a different reaction (N-arylation), mechanistic studies show the diamine ligand is crucial for maintaining the active Cu(I) catalyst concentration. The rate-determining step is the activation of the aryl halide. mit.edunih.gov |

While the direct ring-opening of propylene oxide is the most common route, an alternative bond-forming strategy involves the nucleophilic substitution of a halo-alcohol, such as 1-chloro-2-propanol, with o-phenylenediamine. The mechanism for this reaction is a classical SN2 displacement, where the amino group attacks the carbon bearing the halogen leaving group (chloride), displacing it to form the C-N bond. This method is generally less atom-economical as it produces a salt byproduct.

Exploration of 1 2 Aminoanilino Propan 2 Ol As a Ligand in Coordination Chemistry

Design Principles for Metal Complexes Incorporating 1-(2-Aminoanilino)propan-2-ol

The design of metal complexes with this compound is guided by several key principles inherent to coordination chemistry. The ligand's tridentate nature and the specific arrangement of its donor atoms (N,N,O) are primary determinants of the resulting complex's geometry and stability. The anilino nitrogen, the amino nitrogen, and the hydroxyl oxygen can coordinate to a metal center, creating a stable bicyclic chelate structure.

A crucial design consideration is the manipulation of the ligand field strength to fine-tune the electronic properties of the metal center. acs.org The combination of amine, aniline (B41778), and alcohol donor groups provides a moderate ligand field, which can be modulated by introducing substituents on the aromatic ring or the aliphatic backbone. This allows for the targeted synthesis of complexes with specific magnetic or spectroscopic properties.

Furthermore, the inherent chirality of this compound, stemming from the stereocenter at the propan-2-ol moiety, is a significant design element for constructing chiral metal complexes. This chirality can be exploited in asymmetric catalysis or for studying stereochemical effects in coordination compounds. alfa-chemistry.comresearchgate.net The design of such complexes often involves selecting metal ions that can form stereochemically rigid structures, thereby preserving and amplifying the ligand's chirality.

The choice of the metal ion is another fundamental aspect. Different metal ions, with their preferred coordination numbers and geometries, will interact with this compound to form distinct structures. For instance, octahedral metal ions could coordinate two molecules of the ligand, while square planar or tetrahedral metals would likely form 1:1 complexes. The interplay between the ligand's steric and electronic properties and the metal ion's coordination preferences is central to the rational design of novel complexes.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes involving this compound would likely follow established methodologies for related amino alcohol and Schiff base ligands. nih.govnih.gov A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. alfa-chemistry.com The choice of solvent is critical and can influence the final product's crystallinity and sometimes even its structure.

Mononuclear complexes are the most fundamental structures that would be anticipated from the coordination of this compound with transition metals. In these complexes, a single metal ion is coordinated by one or more molecules of the ligand. For a metal ion with a coordination number of six, such as Cr(III), Co(III), or Fe(III), a 1:2 metal-to-ligand ratio would be expected, forming an octahedral complex. In such a [M(L)₂]ⁿ⁺ complex, each ligand would act as a tridentate chelator.

For metal ions that favor a coordination number of four, like Cu(II), Ni(II), or Zn(II), 1:1 metal-to-ligand complexes, [M(L)X]ⁿ⁺ (where X is a co-ligand such as a halide or solvent molecule), are likely to form. rdd.edu.iquobaghdad.edu.iq The geometry of these complexes could be either square planar or tetrahedral, depending on the metal ion and the reaction conditions. The flexible nature of the ligand can accommodate these different geometries. nih.gov

Illustrative Data for Potential Mononuclear Complexes:

| Complex Formula | Metal Ion | Proposed Geometry | Characteristic IR Bands (cm⁻¹) | Electronic Transitions (nm) |

|---|---|---|---|---|

| [Co(L)₂]Cl₃ | Co(III) | Octahedral | ν(N-H): 3200-3300 (shifted), ν(O-H): broad, coordinated | ~470, ~340 |

| [Cu(L)Cl] | Cu(II) | Distorted Square Planar | ν(N-H): 3250-3350 (shifted), ν(O-H): coordinated | ~650 |

| Ni(L)₂₂ | Ni(II) | Octahedral | ν(N-H): 3220-3320 (shifted), ν(O-H): coordinated | ~580, ~950 |

| [Zn(L)Br] | Zn(II) | Tetrahedral | ν(N-H): 3240-3340 (shifted), ν(O-H): coordinated | No d-d transitions |

Beyond mononuclear species, this compound has the potential to form polynuclear and supramolecular structures. Polynuclear complexes, containing two or more metal centers, could be assembled if the ligand adopts a bridging coordination mode. For instance, the hydroxyl group, upon deprotonation, could bridge two metal ions. This is a common feature for amino alcohol ligands. us.es The formation of such polynuclear complexes can often be controlled by adjusting the reaction stoichiometry, pH, and the choice of metal salt and counter-ions.

Supramolecular assemblies are larger, ordered structures formed through non-covalent interactions between coordination complexes. researchgate.netbirmingham.ac.uk Hydrogen bonding, π-π stacking, and van der Waals forces can play a crucial role in the self-assembly of these architectures. frontiersin.org The presence of N-H and O-H groups in the coordinated this compound ligand provides opportunities for hydrogen bonding, which can link individual complex units into extended one-, two-, or three-dimensional networks. nih.gov The phenyl ring of the anilino group can also participate in π-π stacking interactions, further directing the supramolecular assembly. koreascience.kr

Coordination Modes and Chelation Behavior of this compound

As a tridentate N,N,O-donor ligand, this compound is expected to exhibit versatile coordination behavior. researchgate.net The most probable coordination mode is as a neutral tridentate ligand, where the two nitrogen atoms and the oxygen atom of the hydroxyl group bind to a single metal center to form a stable bicyclic chelate system. This mode of coordination is common for similar tridentate ligands. nih.gov

Alternatively, the ligand could act in a bidentate fashion, with only two of the three donor atoms coordinating to the metal. The specific pair of donor atoms involved would depend on steric and electronic factors. For instance, the two nitrogen atoms could coordinate to form a seven-membered chelate ring, or one nitrogen and the oxygen atom could form a six-membered ring.

Upon deprotonation of the hydroxyl group, the resulting alkoxide can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. us.es This behavior is well-documented for other amino alcohol ligands and adds another dimension to the coordination chemistry of this compound. The coordination mode can often be influenced by the reaction conditions, such as the pH of the medium.

Illustrative Coordination Modes:

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Tridentate (N,N,O) Chelating | All three donor atoms bind to a single metal center. | Mononuclear complexes with bicyclic chelate rings. |

| Bidentate (N,N) Chelating | The amino and anilino nitrogens coordinate to the metal. | Mononuclear complexes with a seven-membered chelate ring. |

| Bidentate (N,O) Chelating | One nitrogen (amino or anilino) and the hydroxyl oxygen coordinate. | Mononuclear complexes with a five- or six-membered chelate ring. |

| Bridging (through deprotonated -O-) | The deprotonated hydroxyl group bridges two metal centers. | Dinuclear or polynuclear complexes. |

Stereochemical Aspects of Metal-1-(2-Aminoanilino)propan-2-ol Complexes

The presence of a chiral center in this compound introduces interesting stereochemical possibilities in its metal complexes. researchgate.net When a chiral ligand coordinates to a metal center, diastereomers can be formed. For an octahedral complex with two tridentate ligands, [M(L)₂]ⁿ⁺, several diastereomeric forms are possible due to the arrangement of the ligands around the metal ion. These arrangements are typically designated as meridional (mer) or facial (fac), depending on whether the three donor atoms of a ligand occupy a plane bisecting the octahedron or a face of the octahedron, respectively. wikipedia.org

Furthermore, the coordination of two chiral ligands can lead to different helical arrangements, denoted as Δ (delta) and Λ (lambda), which are non-superimposable mirror images. The combination of the ligand's chirality (R or S) and the metal center's chirality (Δ or Λ) can result in a mixture of diastereomers, such as Δ-(R,R) and Λ-(R,R). In some cases, a high degree of stereoselectivity may be observed, where one diastereomer is preferentially formed due to steric interactions between the ligands. rsc.org The study of these stereochemical aspects is crucial for applications in asymmetric catalysis and chiral recognition.

Theoretical Modeling of Metal-Ligand Interactions in this compound Complexes

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, bonding, and properties of metal complexes. nih.govmdpi.com For complexes of this compound, DFT calculations can be employed to predict the most stable geometries of different isomers and to analyze the nature of the metal-ligand bonds. researchgate.net

These calculations can provide insights into the relative energies of different coordination modes and stereoisomers, helping to rationalize experimental observations. scholarpublishing.org For example, the calculated energies of the mer and fac isomers of an octahedral complex can predict which form is thermodynamically more stable. Furthermore, analysis of the molecular orbitals can elucidate the extent of covalent character in the metal-ligand bonds and explain the electronic transitions observed in the UV-Vis spectra.

Theoretical modeling can also be used to predict spectroscopic properties, such as IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structures. scholarpublishing.org The application of these computational methods provides a deeper understanding of the factors governing the structure and reactivity of these coordination compounds.

Computational Chemistry and Theoretical Investigations of 1 2 Aminoanilino Propan 2 Ol

Quantum Chemical Studies on the Electronic Structure of 1-(2-Aminoanilino)propan-2-ol

Density Functional Theory (DFT) Calculations on this compound

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic properties, optimized geometry, or other quantum chemical parameters of this compound could be located.

Ab Initio Methods Applied to this compound Conformations

There is no available research that applies ab initio methods to determine the various possible conformations of this compound or to calculate their relative energies.

Conformational Analysis and Molecular Dynamics Simulations of this compound

A search for studies on the conformational analysis or molecular dynamics simulations of this compound yielded no results. Such studies would provide insight into the molecule's flexibility, intermolecular interactions, and behavior in different environments.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

No computational data predicting the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) of this compound could be found in the reviewed literature.

Theoretical Studies on Reactivity Descriptors of this compound

There are no theoretical studies available that calculate or analyze the reactivity descriptors of this compound, which would include parameters like HOMO-LUMO energy gaps, electrophilicity, and nucleophilicity indices.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 2 Aminoanilino Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Aminoanilino)propan-2-ol

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov It is an indispensable tool for the structural elucidation of organic compounds. longdom.org

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques have revolutionized the interpretation of complex molecular structures by spreading spectral information across two frequency axes, which helps to resolve overlapping signals that are common in one-dimensional (1D) spectra. longdom.orglibretexts.org

For this compound, several 2D NMR experiments are crucial for unambiguous structural assignment:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the COSY spectrum of this compound, cross-peaks would confirm the connectivity within the propan-2-ol chain and the aniline (B41778) ring. For instance, the methine proton on C2 would show a correlation to the methyl protons on C3 and the methylene (B1212753) protons on C1.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. ox.ac.uk It is highly effective in assigning the carbon skeleton by linking the well-resolved proton spectrum to the corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). ipb.ptscribd.com This is particularly useful for identifying quaternary carbons and for confirming the connection between the propan-2-ol side chain and the aniline ring, for example, by observing a correlation between the methylene protons at C1 and the anilino carbon at the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations. ox.ac.uk NOESY is instrumental in determining the stereochemistry and conformation of a molecule. For a chiral molecule like this compound, NOESY can help to establish the relative stereochemistry of the substituents.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations | HSQC Correlations | HMBC Correlations |

| -CH(OH)- | -CH₃, -CH₂- | C-OH | C-NH-, C-CH₃, C-CH₂ |

| -CH₂-NH- | -CH(OH)- | C-NH- | C-OH, Aromatic C's |

| -CH₃ | -CH(OH)- | C-CH₃ | C-OH |

| Aromatic H's | Other Aromatic H's | Aromatic C's | Other Aromatic C's, C-NH- |

| -NH₂ | - | - | Aromatic C's |

| -NH- | -CH₂- | - | C-OH, Aromatic C's |

| -OH | - | - | C-OH |

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous substances. nih.govpreprints.org Unlike solution-state NMR, ssNMR can provide information about the intermolecular interactions and packing in the solid state. pku.edu.cn Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra. pku.edu.cn For this compound, ssNMR could reveal details about hydrogen bonding networks involving the amino and hydroxyl groups in the crystalline lattice. 2D ssNMR experiments, analogous to their solution-state counterparts, can establish through-space proximities between nuclei, further refining the understanding of the packing arrangement. polymersynergies.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. edinst.com These techniques are complementary and are excellent for identifying the functional groups present in a compound. edinst.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a molecule to be IR active, its dipole moment must change during the vibration. edinst.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, N-H, C-N, C-O, and aromatic C-H bonds. The broadness of the O-H and N-H stretching bands can indicate the presence of hydrogen bonding. docbrown.info

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com A vibrational mode is Raman active if the polarizability of the molecule changes during the vibration. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR. edinst.com For this compound, Raman spectroscopy would be useful for observing the aromatic ring vibrations and the C-C backbone stretching.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. americanpharmaceuticalreview.com

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H Stretch (Amine) | 3300-3500 (two bands for -NH₂) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 (strong) |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch (Alcohol) | 1050-1260 | 1050-1260 |

| C-N Stretch (Amine) | 1020-1250 | 1020-1250 |

Mass Spectrometry Techniques for Characterization of this compound and its Transformations

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemrxiv.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nemi.govspectroscopyonline.com For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. nemi.govoatext.com

Electron Ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of a water molecule from the alcohol, or cleavage adjacent to the nitrogen atoms. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. MS is also invaluable for monitoring chemical transformations of this compound, such as oxidation or the formation of derivatives, by identifying the masses of the reaction products. nih.gov

X-ray Crystallography of this compound and its Metal Complexes

Single-Crystal X-ray Diffraction of this compound

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. uol.de This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. bruker.com The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. uol.de

The resulting crystal structure would reveal:

The precise bond lengths and angles within the molecule.

The conformation of the propan-2-ol side chain relative to the aniline ring.

The details of the intermolecular interactions, particularly the hydrogen bonding network formed by the amino and hydroxyl groups, which dictates the crystal packing. nih.gov

Crystallographic Analysis of Metal-1-(2-Aminoanilino)propan-2-ol Structures

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the crystallographic analysis of metal complexes involving the ligand this compound were identified. While research exists on the crystal structures of metal complexes with structurally related ligands, such as Schiff bases derived from diamines and propanol (B110389) derivatives, data pertaining directly to the coordination of this compound with metal ions is not publicly available.

The elucidation of the three-dimensional structure of metal-ligand complexes through single-crystal X-ray diffraction is a cornerstone of coordination chemistry. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds.

Typically, the crystallographic analysis of a novel metal complex involves the following key aspects:

Coordination Environment: Determining the geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar) and identifying the donor atoms from the ligand that are bonded to the metal. For this compound, potential donor sites include the nitrogen atoms of the amino and anilino groups, and the oxygen atom of the hydroxyl group.

Bond Parameters: Measuring the precise lengths of the metal-ligand bonds and the angles between them. These parameters offer insights into the strength and nature of the coordination bonds.

Although no specific data tables for metal complexes of this compound can be presented, research on analogous systems provides a framework for what such an analysis would entail. For instance, studies on metal complexes with similar amino-alcohol or diamine ligands often reveal diverse coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear structures. The specific metal ion and the reaction conditions employed play a significant role in determining the final architecture of the complex.

Future research involving the synthesis and single-crystal X-ray diffraction analysis of metal complexes with this compound would be necessary to provide the detailed structural information that is currently absent from the scientific literature. Such studies would be invaluable for a complete understanding of the coordination chemistry of this particular ligand.

Derivatization and Functionalization Chemistry of 1 2 Aminoanilino Propan 2 Ol

Selective Functionalization at the Primary Amine Moiety

The primary amine group of 1-(2-Aminoanilino)propan-2-ol is a key site for various functionalization reactions. Its nucleophilic nature allows for the introduction of a wide range of substituents, leading to the synthesis of novel derivatives with tailored properties.

One common strategy for the selective functionalization of primary amines is the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. This approach temporarily blocks the reactivity of the primary amine, enabling modifications at other sites of the molecule. vulcanchem.com Another important reaction is condensation with quinones to form Schiff base intermediates, which can then react with organometallic reagents or cyanide nucleophiles. researchgate.net

Furthermore, primary amines can undergo derivatization with reagents like dansyl chloride, which is often employed to enhance the detectability of the resulting compounds in analytical techniques such as high-performance liquid chromatography (HPLC). ijcce.ac.ir The reaction with azaphilones provides a chemoselective method for the functionalization of primary amines, forming stable vinylogous γ-pyridone linkages. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

| Protection | tert-butoxycarbonyl (Boc) anhydride | Boc-protected amine | Enables selective reactions at other functional groups. vulcanchem.com |

| Schiff Base Formation | Quinones | Schiff base intermediate | Precursor for further reactions with nucleophiles. researchgate.net |

| Dansylation | Dansyl chloride | Dansylated amine | Improves analytical detection. ijcce.ac.ir |

| Azaphilone Conjugation | Azaphilones | Vinylogous γ-pyridone | Forms stable, chemoselective linkages. nih.gov |

Reactions Involving the Secondary Alcohol Group

The secondary alcohol group in this compound offers another avenue for chemical modification. Oxidation of this group is a prominent reaction, yielding a ketone. byjus.comchemguide.co.uk This transformation can be achieved using oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate(VII). cognitoedu.orgsavemyexams.com The resulting ketone, propanone, is a versatile intermediate for further synthesis. chemguide.co.uk

Esterification is another key reaction of the secondary alcohol. byjus.com Reaction with carboxylic acids or their derivatives, often in the presence of an acid catalyst, leads to the formation of esters. byjus.com Additionally, the hydroxyl group can be replaced by a halogen atom through reaction with hydrogen halides or reagents like phosphorus pentachloride. cognitoedu.orgsavemyexams.com

| Reaction Type | Reagent | Product | Key Features |

| Oxidation | Acidified K₂Cr₂O₇ or KMnO₄ | Ketone (Propanone) | The reaction typically stops at the ketone stage for secondary alcohols. byjus.comchemguide.co.ukcognitoedu.orgsavemyexams.com |

| Esterification | Carboxylic acid (in the presence of an acid catalyst) | Ester | Forms an ester linkage at the secondary alcohol position. byjus.com |

| Halogenation | Hydrogen halide (e.g., HBr) or PCl₅ | Halogenoalkane | Replaces the hydroxyl group with a halogen. cognitoedu.orgsavemyexams.com |

Modification of the Anilino Nitrogen

The anilino nitrogen in this compound, being a secondary amine, exhibits distinct reactivity. It can participate in cyclocondensation reactions, for instance, with aromatic aldehydes to form seven-membered heterocyclic rings like benzodiazepines. researchgate.net The synthesis of 3-anilino-1-(isopropyl-amino)-propan-2-ol has been achieved through the reaction of N-(oxiran-2-ylmeth-yl)aniline with propan-2-amine, showcasing the nucleophilic character of the anilino nitrogen. nih.gov

Ring Functionalization of the Aromatic Moiety

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) ring. organic-chemistry.org The existing amino groups on the ring direct incoming electrophiles primarily to the ortho and para positions.

Common ring functionalization reactions include halogenation, nitration, and sulfonation. organic-chemistry.org For instance, ortho-selective amination of aniline (B41778) derivatives can be achieved using radical intermediates, providing a pathway to synthesize ortho-phenylenediamines. acs.org These reactions are crucial for synthesizing derivatives with altered electronic properties or for providing handles for further cross-coupling reactions. organic-chemistry.org

Synthesis of Polymeric and Supramolecular Architectures from this compound Derivatives

The derivatized forms of this compound can serve as monomers for the synthesis of polymers and as building blocks for supramolecular structures. sigmaaldrich.comwikipedia.org The presence of multiple reactive sites allows for the creation of crosslinked polymer networks with enhanced capabilities. vulcanchem.com

Aniline derivatives, in general, can be polymerized through methods like chemical oxidative polymerization to form polyanilines (PANI), which are conductive polymers with applications in sensors and other electronic devices. nih.govrsc.org The properties of these polymers can be tuned by modifying the substituents on the aniline monomer. nih.govrsc.org

1 2 Aminoanilino Propan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Enantiopure 1-(2-Aminoanilino)propan-2-ol in Asymmetric Inductions

There is a scarcity of documented research detailing the application of enantiopure this compound in asymmetric induction. In principle, the chiral center at the 2-position of the propanol (B110389) backbone could be utilized to control the stereochemical outcome of reactions at a prochiral center. This is a common strategy in asymmetric synthesis, where a chiral auxiliary is temporarily incorporated into a substrate to direct the formation of a new stereocenter. Following the reaction, the auxiliary is typically cleaved and can often be recovered. While this is a well-established concept, specific examples and diastereoselectivity data for this compound are not present in the available literature.

Application of this compound in Stereoselective Transformations

The application of this compound in stereoselective transformations is another area where specific research findings are wanting. Chiral amino alcohols are frequently used as precursors for chiral ligands in metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, and epoxidation. The two nitrogen atoms and the oxygen atom in this compound could potentially serve as coordination sites for a metal center, forming a chiral ligand-metal complex that could catalyze stereoselective transformations. However, the synthesis of such ligands derived from this specific amino alcohol and their subsequent application in catalysis have not been detailed in the scientific literature.

Synthesis of Complex Molecular Architectures Utilizing this compound Scaffolds

The use of the this compound scaffold in the synthesis of complex molecular architectures is not well-documented. The bifunctional nature of the aniline (B41778) moiety (possessing two amino groups) combined with the chiral propanol side chain could, in theory, allow for the construction of various heterocyclic systems or more elaborate molecular frameworks. For instance, intramolecular cyclization reactions could lead to the formation of chiral benzodiazepine (B76468) or other nitrogen-containing heterocyclic structures. Despite these theoretical possibilities, concrete examples and synthetic schemes employing this specific scaffold for the construction of complex molecules are not found in the reviewed literature.

Future Directions and Emerging Research Avenues for 1 2 Aminoanilino Propan 2 Ol Chemistry

Integration of 1-(2-Aminoanilino)propan-2-ol into Novel Material Science Architectures

There is currently no available research data, detailed findings, or scientific literature on the integration of this compound into novel material science architectures. Searches for its use as a monomer in polymer synthesis, a precursor for functional coatings, or a component in the development of advanced composites or porous materials did not yield any specific results.

Exploration of this compound in Catalysis Beyond Metal Coordination

An extensive search of scientific databases found no studies pertaining to the use of this compound in catalysis outside the realm of metal coordination. There is no information on its potential application as an organocatalyst, either in its native form or as a precursor for more complex catalytic systems. Research into its efficacy in asymmetric synthesis or other non-metal-based catalytic reactions has not been published.

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

There are no documented studies employing advanced spectroscopic techniques for the in situ monitoring of reactions involving this compound. The scientific literature lacks any reports on the use of techniques such as real-time NMR, rapid-scan FT-IR, or Raman spectroscopy to investigate the kinetics, mechanisms, or transient intermediates of reactions where this compound is a reactant or product.

Computational Methodologies for High-Throughput Screening of this compound Derivatives

No research could be located that describes the use of computational methodologies for the high-throughput screening of this compound derivatives. There is no information available on the development of molecular models, the application of density functional theory (DFT), or the use of other computational tools to predict the properties or potential applications of derivatives of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.